molecular formula C10H8O7 B14744903 1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- CAS No. 478-52-4

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy-

Cat. No.: B14744903
CAS No.: 478-52-4
M. Wt: 240.17 g/mol
InChI Key: KRFPWKWNPJEPMG-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methoxy group and two carboxylic acid groups attached to the benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . The reaction typically requires the presence of a base and an aprotic solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler derivative without the methoxy and carboxylic acid groups.

    1,3-Benzodioxole-5-carboxylic acid: Contains a single carboxylic acid group.

    1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy group and a propenyl group

Uniqueness

1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is unique due to the presence of both methoxy and two carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

478-52-4

Molecular Formula

C10H8O7

Molecular Weight

240.17 g/mol

IUPAC Name

4-methoxy-1,3-benzodioxole-5,6-dicarboxylic acid

InChI

InChI=1S/C10H8O7/c1-15-8-6(10(13)14)4(9(11)12)2-5-7(8)17-3-16-5/h2H,3H2,1H3,(H,11,12)(H,13,14)

InChI Key

KRFPWKWNPJEPMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C(=O)O)C(=O)O

Origin of Product

United States

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